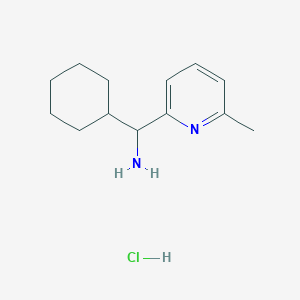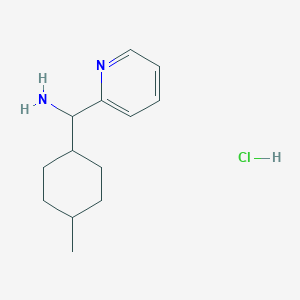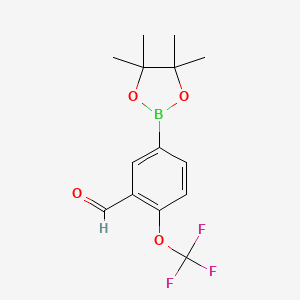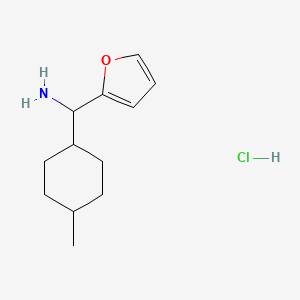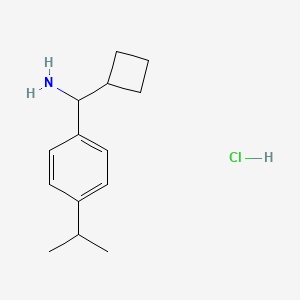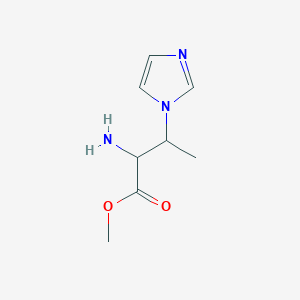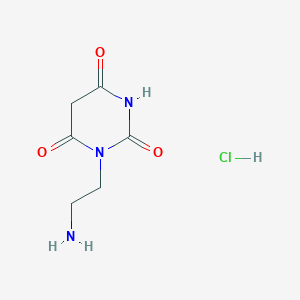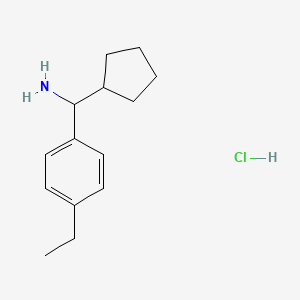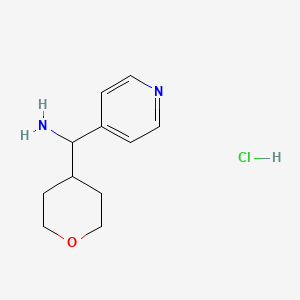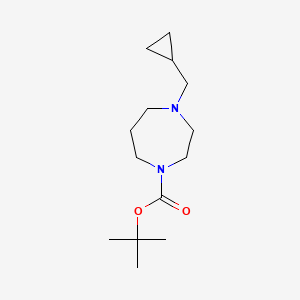
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate, also known as TBCD, is a cyclic ester of a diazepane ring and a tert-butyl group. It is a relatively new and versatile compound that has a variety of applications in organic synthesis and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and the potential future directions for TBCD.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate and similar compounds have been explored for their synthesis and chemical properties. A practical synthesis method has been established for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its potential for multikilogram production. This involves intramolecular cyclization starting from commercially available aminopropanol (Gomi et al., 2012).
- Monofluorinated cyclopropanecarboxylates, which include tert-butyl diazoacetate derivatives, have been synthesized through transition metal-catalyzed reactions. These compounds are used in the synthesis of carboxamides and amines, demonstrating their versatility in chemical synthesis (Haufe et al., 2002).
Application in Organic Chemistry
- Tert-butyl and related cyclopropanecarboxylates are used in organic synthesis, where their reactions with various electrophiles lead to diverse chemical structures. These reactions form the basis for further chemical modifications and have wide-ranging applications in organic chemistry (Häner et al., 1986).
- The compound is involved in the stereospecific synthesis of amino acids and other bioactive molecules. For example, tert-butyl-substituted allyl malonates, which are structurally similar, have been used to synthesize protected amino cyclopropane carboxylic acids, highlighting the role of these compounds in the synthesis of complex organic molecules (Koskinen & Muñoz, 1993).
Catalysis and Synthetic Applications
- Tert-butyl cyclopropanecarboxylates and their derivatives are utilized in catalysis, such as in asymmetric cyclopropanation reactions. These reactions are fundamental in creating optically active compounds, which are crucial in pharmaceutical synthesis and other applications (Fukuda & Katsuki, 1997).
- They are also used in the development of liquid crystalline compounds, demonstrating their utility in materials science. For instance, tert-butyl diazoacetate additions to cyclopentenes led to compounds with potential applications in liquid crystal technologies (Kozhushkov et al., 2004).
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment . For instance, the stability of the compound could be affected by the presence of reactive species in the environment. The efficacy of the compound could also be influenced by the concentration of the compound and its target molecules.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and esterases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions can vary, with some resulting in the formation of stable enzyme-inhibitor complexes, while others may lead to transient interactions that modulate enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in reduced efficacy . In terms of long-term effects, this compound has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound often involve oxidation, reduction, and hydrolysis reactions, which are catalyzed by specific enzymes . Additionally, this compound can interact with cofactors, such as NADPH and FAD, which are essential for the catalytic activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQPURXLPQOXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


